molecular formula C13H18N2O B1314614 1-(2-Amino-5-piperidinophenyl)-1-ethanone CAS No. 60283-14-9

1-(2-Amino-5-piperidinophenyl)-1-ethanone

Cat. No. B1314614
CAS RN: 60283-14-9
M. Wt: 218.29 g/mol
InChI Key: KOJWMWIBEZYOOE-UHFFFAOYSA-N
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Description

1-(2-Amino-5-piperidinophenyl)-1-ethanone (also known as 1-APPE) is a small molecule that is widely used as a research tool in the scientific and medical communities. It is a versatile compound with many potential applications, including drug development, drug delivery, and biochemistry. 1-APPE has been studied extensively in the laboratory and has been found to possess a variety of biochemical and physiological effects. This article will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of 1-APPE.

Scientific Research Applications

Hydrogen-Bonding Patterns and Crystal Structures

Hydrogen-Bonding Patterns in Enaminones The research by Balderson et al. (2007) delves into the hydrogen-bonding patterns of enaminones, including compounds structurally related to 1-(2-Amino-5-piperidinophenyl)-1-ethanone. These compounds are characterized by intricate hydrogen bonding, forming both six-membered rings and centrosymmetric dimers. Their crystal structures are stabilized by a network of interactions, including C-H...Br, Br...O, C-H...π, and C-H...O interactions, indicating potential for solid-state applications or as models for understanding molecular interactions in larger systems (Balderson et al., 2007).

Synthesis and Antibacterial Applications

Microwave Assisted Synthesis and Antibacterial Activity Merugu, Ramesh, and Sreenivasulu (2010) demonstrated the microwave-assisted synthesis of compounds structurally similar to 1-(2-Amino-5-piperidinophenyl)-1-ethanone, followed by their condensation and cyclization. These compounds showcased notable antibacterial activity, illustrating the compound's potential in the synthesis of biologically active molecules (Merugu, Ramesh, & Sreenivasulu, 2010).

Heterocyclic Compound Synthesis

Synthesis and Chemical Characterisation of Diheteroaryl Thienothiophene Derivatives Mabkhot, Al-Majid, and Alamary (2011) explored the synthesis of compounds using a precursor structurally related to 1-(2-Amino-5-piperidinophenyl)-1-ethanone, leading to various heterocyclic derivatives. This research highlights the compound's utility in synthesizing a diverse range of heterocyclic compounds, potentially useful in various chemical and pharmaceutical applications (Mabkhot, Al-Majid, & Alamary, 2011).

Future Directions

: Sigma-Aldrich : ChemSpider : VWR

properties

IUPAC Name

1-(2-amino-5-piperidin-1-ylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c1-10(16)12-9-11(5-6-13(12)14)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOJWMWIBEZYOOE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=CC(=C1)N2CCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40550317
Record name 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Amino-5-piperidinophenyl)-1-ethanone

CAS RN

60283-14-9
Record name 1-[2-Amino-5-(piperidin-1-yl)phenyl]ethan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40550317
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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